molecular formula C10H14BrNO B14137861 (R)-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropan-1-ol CAS No. 127127-27-9

(R)-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B14137861
CAS No.: 127127-27-9
M. Wt: 244.13 g/mol
InChI Key: ALSWDTYTRLYBQA-UHFFFAOYSA-N
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Description

®-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a brominated pyridine ring attached to a chiral center bearing a hydroxyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of the chiral center. One common method involves the reaction of 6-bromopyridine with a suitable chiral auxiliary or catalyst to introduce the chiral center and hydroxyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like lithium diisopropylamide (LDA) or borane complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by chiral resolution techniques to obtain the desired enantiomer. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under conditions like nucleophilic aromatic substitution (S_NAr).

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, dichloromethane.

    Reduction: Pd/C, hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products Formed

    Oxidation: ®-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropan-1-one.

    Reduction: ®-1-(6-Pyridin-2-yl)-2,2-dimethylpropan-1-ol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromopyridin-2-yl)acetonitrile: Another brominated pyridine derivative with different functional groups.

    ®-2-Amino-2-(6-bromopyridin-2-yl)acetic acid: Contains an amino group and carboxylic acid instead of a hydroxyl group.

    (6-Bromopyridin-2-yl)methanol: Similar structure but lacks the chiral center and additional methyl groups.

Uniqueness

®-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of a brominated pyridine ring, chiral center, and hydroxyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-10(2,3)9(13)7-5-4-6-8(11)12-7/h4-6,9,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSWDTYTRLYBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=NC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240238
Record name 6-Bromo-α-(1,1-dimethylethyl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127127-27-9
Record name 6-Bromo-α-(1,1-dimethylethyl)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127127-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-α-(1,1-dimethylethyl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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